1-Ethyladamantane

Description

Overview of Adamantane (B196018) Derivatives in Scientific Inquiry

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, possesses a unique cage-like structure that imparts exceptional stability and rigidity. wikipedia.org This diamondoid molecule, first isolated from petroleum, serves as a versatile scaffold in chemical synthesis. wikipedia.org The substitution of hydrogen atoms on the adamantane core with various functional groups gives rise to a vast class of adamantane derivatives. These derivatives have been the subject of extensive scientific inquiry due to their diverse applications.

The introduction of different substituents onto the adamantane cage allows for the fine-tuning of its physicochemical properties, such as lipophilicity and steric bulk. This has made adamantane derivatives valuable in several fields:

Medicinal Chemistry: The adamantane moiety is a key component in several approved drugs. wikipedia.org Its lipophilic nature can enhance drug absorption and distribution, while its rigid structure can provide a precise orientation for pharmacologically active groups to interact with biological targets. wikipedia.orgwikipedia.org Examples of adamantane-based drugs include Amantadine (B194251), used as an antiviral and for treating Parkinson's disease, and Memantine, for the management of Alzheimer's disease. wikipedia.orgwikipedia.orgmims.com Other notable examples are Rimantadine, Adapalene, Saxagliptin, and Vildagliptin. wikipedia.orgwikipedia.orgwikipedia.org

Materials Science: The thermal stability and well-defined structure of adamantane derivatives make them excellent building blocks for polymers and nanomaterials. wikipedia.org They have been investigated for use in specialized polymers, coatings, and as molecular components for self-assembly. wikipedia.org

Catalysis: The bulky and stable 1-adamantyl group has been incorporated into the structure of ligands for transition metal catalysts, influencing their activity and selectivity. fishersci.fi

1-Ethyladamantane is a simple alkyl-substituted derivative of adamantane. While not as extensively studied for specific applications as its more functionalized counterparts, it serves as a fundamental example of how the adamantane core can be modified. Its primary area of detailed research has been in the field of geochemistry, where it and other alkylated adamantanes are used as maturity indicators for crude oils. fishersci.no

Historical Context of Adamantane Chemistry and Derivatives

The history of adamantane chemistry began with a theoretical postulation before its actual discovery. In 1924, the existence of a C₁₀H₁₆ hydrocarbon with a diamond-like structure was suggested. wikipedia.org However, it was not until 1933 that adamantane was first discovered and isolated from petroleum by Czech chemists S. Landa and V. Machacek. wikipedia.org

The first laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941, although the process was complex and produced a very low yield. wikipedia.orgfishersci.fi A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered a more convenient method for synthesizing adamantane from dicyclopentadiene (B1670491) through an aluminum chloride-catalyzed rearrangement, making it much more accessible for research. fishersci.fiontosight.ai This discovery is largely credited with launching the field of caged compound chemistry. fishersci.fi

Following the development of a practical synthesis, research into adamantane and its derivatives expanded rapidly. The 1960s saw the discovery of the antiviral properties of amantadine (1-aminoadamantane), marking the entry of adamantane derivatives into medicinal chemistry. wikipedia.org This spurred further investigation into the biological activities of other substituted adamantanes. The synthesis of derivatives like 1-bromoadamantane (B121549) provided a key intermediate for accessing a wide range of other functionalized adamantanes, as the bromine atom can be readily substituted. wikipedia.org Similarly, the synthesis of adamantanone, the ketone of adamantane, opened up reaction pathways at the secondary carbon positions of the cage. wikipedia.org

Significance of Cage Hydrocarbons in Contemporary Chemical Research

Cage hydrocarbons, also known as bridged or caged polycyclic hydrocarbons, are a class of molecules characterized by three or more rings arranged to enclose a volume of space. mims.comwikipedia.org Adamantane is the simplest and most well-known member of this family, which also includes more complex diamondoids and other strained polycyclic systems. wikipedia.org

The significance of cage hydrocarbons in modern chemical research stems from their unique structural and physical properties:

Rigidity and Three-Dimensionality: Unlike flexible, linear, or planar molecules, cage hydrocarbons have rigid, well-defined three-dimensional structures. mims.com This property is highly valuable in fields like drug design and materials science, as it allows for the precise spatial positioning of substituents. wikipedia.orgmims.com This can lead to enhanced binding affinity and selectivity for biological targets or the creation of materials with predictable and ordered structures. wikipedia.org

High Stability: The structure of adamantane is virtually strain-free, contributing to its high thermal and chemical stability. wikipedia.org This robustness is a desirable trait in materials science, where durability is crucial, and in medicinal chemistry, where metabolic stability is important. wikipedia.org

Lipophilicity: Cage hydrocarbons are inherently lipophilic (fat-soluble). Incorporating a cage structure like adamantane into a molecule can increase its ability to cross biological membranes, which is a key consideration in drug development. wikipedia.org

Bioisosterism: The bulky, three-dimensional shape of cage hydrocarbons has led to their use as bioisosteres for other chemical groups, such as phenyl rings. wikidata.org Replacing a "flat" aromatic ring with a C(sp³)-rich cage can lead to improved pharmacological properties, including better solubility, metabolic stability, and potency. wikidata.org

Contemporary research continues to explore new types of cage hydrocarbons and their applications. They are investigated as building blocks for supramolecular chemistry, as scaffolds for creating new catalysts, and as key components in the development of advanced materials. mims.com The fundamental understanding of the synthesis and properties of simple cage hydrocarbons like this compound underpins these more advanced applications.

Detailed Research Findings on this compound

Research specifically focused on this compound is primarily centered on its fundamental physical and chemical properties.

Physical Properties:

This compound is a colorless liquid at room temperature. fishersci.no Its properties have been characterized by various analytical methods.

Data sourced from TCI Deutschland GmbH. wikipedia.org

Synthesis:

The synthesis of this compound is not as commonly described in literature as that of its parent compound or more complex derivatives. However, general methods for the alkylation of adamantane can be applied. One common route involves the Friedel-Crafts reaction, where adamantane or a derivative like 1-bromoadamantane is reacted with an ethylating agent in the presence of a Lewis acid catalyst.

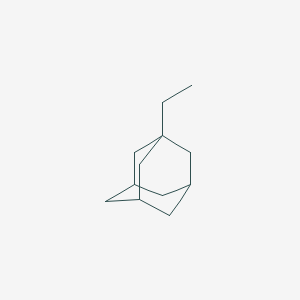

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTHCCWEYOKFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335019 | |

| Record name | 1-Ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-69-4 | |

| Record name | 1-Ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Ethyladamantanes

Fundamental Reaction Mechanisms in Adamantane (B196018) Chemistry

The reactivity of adamantane derivatives is heavily dictated by the steric hindrance and electronic effects of the adamantyl cage.

Nucleophilic substitution reactions at the bridgehead position (C1) of 1-ethyladamantane derivatives proceed readily through an SN1 mechanism. The stability of the resulting tertiary carbocation at the bridgehead is a key factor. The bulky adamantyl group also sterically shields the backside of the carbon atom, making an SN2 reaction, which requires backside attack by a nucleophile, highly unfavorable and essentially impossible at the bridgehead.

In contrast, substitutions at the ethyl group's carbon atoms are less straightforward. While the primary carbon of the ethyl group might be expected to undergo SN2 reactions, the steric bulk of the adjacent adamantyl cage can hinder the approach of the nucleophile.

Direct electrophilic substitution on the adamantane cage of this compound is generally difficult due to the low nucleophilicity of the C-H bonds. However, functional groups attached to the adamantane core or the ethyl group can undergo electrophilic reactions. For instance, if the ethyl group were unsaturated, it could undergo electrophilic addition. Friedel-Crafts type reactions can introduce the 1-adamantyl group onto aromatic rings, a process that proceeds via the adamantyl cation. The presence of the ethyl group at the 1-position would influence the reactivity and potentially the isomeric distribution of products in such reactions.

Elimination reactions involving adamantane derivatives also show a strong preference for specific mechanisms. For a leaving group at the bridgehead position of a this compound derivative, E2 elimination is geometrically impossible because it requires an anti-periplanar arrangement of the hydrogen and the leaving group, which cannot be achieved in the rigid cage structure. Therefore, elimination from the bridgehead position, when it occurs, typically proceeds through an E1 mechanism, competing with SN1 reactions. This involves the formation of a bridgehead carbocation, followed by the removal of a proton from an adjacent carbon.

Electrophilic Substitution Reactions

Catalytic Reactions Involving Adamantyl-Containing Ligands

The bulky and electron-donating properties of adamantyl groups make them useful components of ligands in catalysis. These ligands can enhance the stability and activity of metal catalysts.

In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, phosphine (B1218219) ligands bearing adamantyl groups are well-known for their effectiveness. These bulky ligands, often referred to as Buchwald-type or cataCXium® A type ligands, promote the formation of the active, low-coordinate palladium(0) species and facilitate the reductive elimination step. While many examples utilize the 1-adamantyl group, the principles extend to derivatives like this compound. A ligand incorporating a 1-ethyladamantyl moiety would be expected to confer high steric bulk and electron-donating character to the phosphine, influencing the efficiency and selectivity of the cross-coupling reaction. The steric hindrance provided by the adamantyl group is crucial for creating a coordinatively unsaturated metal center, which is often the catalytically active species.

C-Heteroatom and C-Halogen Bond Formation

The rigid, cage-like structure of this compound provides a unique scaffold for chemical functionalization. The formation of carbon-heteroatom (C-Heteroatom) and carbon-halogen (C-Halogen) bonds at the tertiary bridgehead positions is a key strategy for synthesizing a variety of adamantane derivatives. These transformations typically proceed via radical or ionic mechanisms, leveraging the stability of the adamantyl cation.

Direct halogenation is a common method for introducing a halogen atom onto the adamantane core. For instance, this compound can be converted to 1-bromo-3-ethyladamantane (B32818) by reacting it with an excess of bromine, often under reflux conditions. google.com The reactivity of halogenoalkanes in subsequent substitution reactions is largely governed by the strength of the carbon-halogen bond. chemguide.co.uk The bond energies decrease down the group (C-F > C-Cl > C-Br > C-I), meaning that iodo- and bromo-adamantanes are more reactive towards nucleophilic substitution than their chloro- and fluoro- counterparts. chemguide.co.uksavemyexams.comlibretexts.org This makes them valuable intermediates for introducing a wide range of heteroatom-containing functional groups.

The formation of C-N bonds, a specific type of C-Heteroatom bond formation, can also be achieved directly from the hydrocarbon. The Ritter reaction, for example, allows for the synthesis of N-(3-Ethyladamantan-1-yl)acetamide directly from this compound. This reaction typically involves the generation of a tertiary carbocation in the presence of a nitrile (like acetonitrile) in a strong acid medium, such as nitric acid. researchgate.net

Furthermore, halogenated ethyladamantanes serve as versatile precursors for further transformations. They can react with various nitrogen nucleophiles, such as amides or ureas, to yield aminoadamantane derivatives. googleapis.comgoogle.com These substitution reactions capitalize on the polarized C-X bond, where the carbon atom carries a partial positive charge, making it susceptible to attack by nucleophiles. libretexts.org

The table below summarizes key reactions involving C-Heteroatom and C-Halogen bond formation with this compound.

| Starting Material | Reagent(s) | Product | Bond Formed |

| This compound | Bromine (Br₂) | 1-Bromo-3-ethyladamantane | C-Br |

| This compound | Nitric Acid (HNO₃), Acetonitrile (CH₃CN) | N-(3-Ethyladamantan-1-yl)acetamide | C-N |

| 1-Halo-3-ethyladamantane | Nitrogen Nucleophiles (e.g., Amides, Ureas) | 1-Amino-3-ethyladamantane derivatives | C-N |

Role of Steric Hindrance and Electron-Donating Properties of Adamantyl Ligands in Catalysis

When incorporated into ligands, such as phosphines or N-heterocyclic carbenes (NHCs), the 1-ethyladamantyl group imparts significant steric bulk and strong electron-donating characteristics to the catalytic system. These properties are highly influential in tuning the activity and selectivity of metal catalysts for a variety of chemical transformations, including cross-coupling reactions. sinocompound.com

Steric Hindrance: The adamantane cage is a bulky, three-dimensional group that creates a sterically crowded environment around the metal center to which it is coordinated. This steric bulk is a critical feature that can enhance catalytic performance. uq.edu.au The size of a ligand is often quantified by its Tolman cone angle (θ) or, more recently, by its "buried volume" (%Vbur), which represents the percentage of space around the metal occupied by the ligand. sinocompound.commdpi.com The significant steric hindrance provided by adamantyl ligands promotes the formation of coordinatively unsaturated metal complexes, which are often the catalytically active species. This can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. uq.edu.au While a larger buried volume generally correlates with higher selectivity, the specific shape and orientation of the ligand are also crucial determinants of the reaction outcome. nih.gov

Electron-Donating Properties: The alkyl framework of the adamantyl group is electron-releasing, making adamantyl-containing ligands strong electron donors. nih.gov This property increases the electron density at the metal center. uq.edu.auuva.nl An electron-rich metal center is more nucleophilic and can more readily undergo oxidative addition, a crucial step in many catalytic cycles, especially when using less reactive substrates like aryl chlorides. uq.edu.au The strong electron-donating nature of adamantyl ligands makes them particularly effective for catalytic transformations that require an electron-rich metal, such as C-N and other C-heteroatom bond-forming reactions. sinocompound.comuva.nl In some systems, the electronic effect of the adamantyl group has been shown to play a more dominant role in enhancing catalytic activity than its steric effect. nih.gov

The combination of these steric and electronic properties makes adamantyl-containing ligands, including those derived from this compound, highly effective in modern catalysis.

| Property | Description | Effect on Catalysis |

| Steric Hindrance | The large, rigid, three-dimensional structure of the adamantyl group creates a crowded environment around the metal center. | Promotes the formation of active, coordinatively unsaturated species; can improve reaction selectivity and rate. uq.edu.au |

| Electron-Donating Nature | The alkyl scaffold of the adamantyl group pushes electron density towards the ligand's donor atom and the metal center. | Increases electron density on the metal, facilitating key steps like oxidative addition, especially with challenging substrates. uq.edu.au |

Computational and Theoretical Studies of 1 Ethyladamantane

Quantum Chemical Calculations on Adamantane (B196018) Systems

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of molecules. For adamantane systems, these calculations elucidate the effects of substituents on the rigid cage structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a standard tool for studying adamantane derivatives due to its balance of accuracy and computational cost. researchgate.net DFT calculations are employed to optimize molecular geometries, determine electronic properties, and predict thermodynamic characteristics. nih.govmdpi.com

Researchers have used DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-311++G), to optimize the structures of adamantane derivatives in both gas and solvent phases. researchgate.netconicet.gov.ar For instance, the optimized structure of adamantane calculated at the B3LYP/6-311++G level shows average C-C and C-H bond lengths of 1.543 Å and 1.112 Å, respectively, which align well with experimental data. tsri.or.th DFT is also applied to study the impact of functionalization on the electronic structure. tsri.or.th Studies on alkyl-substituted adamantanes, such as 2-ethyladamantane, have utilized the M06-2X method with the 6-311++g(d,p) basis set for geometry optimization and property prediction. doi.org These calculations help in understanding properties like density and net heat of combustion, which are crucial for applications such as high-energy-density fuels. doi.org

DFT calculations are also instrumental in mechanistic studies, for example, in the catalytic alkylation of adamantane with olefins like propylene, where they can elucidate the kinetic and thermodynamic parameters of the reaction steps. researchgate.net The theory can predict the most likely sites for functionalization and the relative stability of different isomers and products. asianpubs.org

Table 1: Selected DFT Functionals and Basis Sets Used in Adamantane Studies

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP-D3 | 6-311++G(d,p) | Geometry optimization and intermolecular contact analysis | researchgate.net |

| B3LYP | 6-311++G** | Geometry optimization and electronic property calculation | tsri.or.th |

| M06-2X | 6-311++g(d,p) | Property prediction for high energy density fuels | doi.org |

| B3LYP | 6-31G(d,p) | Calculation of NMR chemical shifts and electronic transitions | researchgate.net |

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density of a system to define and characterize chemical bonds and intermolecular interactions. researchgate.net QTAIM analysis has been applied to various adamantane derivatives to quantify noncovalent interactions that govern their crystal packing and supramolecular structures. researchgate.netuzh.ch

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. github.io This approach is valuable for predicting bulk properties and understanding the dynamic behavior of systems that are too large for quantum mechanical calculations alone.

MD simulations have been performed for adamantane derivatives to predict properties like theoretical density. doi.org For example, in a study comparing different isomers of ethyladamantane, MD simulations using the NPT ensemble (constant number of particles, pressure, and temperature) were conducted to calculate density, which was then compared with experimental values and DFT results. doi.org Such simulations typically involve an equilibration or annealing process to obtain a stable structure before the production run. doi.org

Reactive force field (ReaxFF) molecular dynamics is another powerful technique used to simulate chemical reactions and decomposition pathways at the atomic level. It has been applied to study the thermal decomposition of adamantane and its derivatives in various atmospheres, providing insights into complex reaction networks. researchgate.net Furthermore, MD simulations have been used to investigate the transport properties of mixtures containing 1-ethyladamantane. researchgate.net These simulations are crucial for understanding how these rigid molecules behave in a liquid phase and interact with other molecules.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Intermolecular Interactions

Spectroscopic Simulations for Adamantane Derivatives

Computational methods are essential for interpreting and predicting the spectroscopic features of molecules. Simulations of electronic and vibrational spectra for adamantane derivatives provide a direct link between the calculated molecular structure and experimental measurements.

Theoretical electronic spectra, particularly UV-Vis spectra, are often simulated using Time-Dependent Density Functional Theory (TD-DFT). tsri.or.thresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in experimental spectra. researchgate.net

For adamantane derivatives, TD-DFT calculations can explain variations in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are directly related to the electronic transitions. researchgate.net For instance, studies have used TD-DFT to calculate the energy, oscillatory strength, and wavelength of various electronic transitions within adamantane-based molecules, helping to understand their nature. researchgate.net The choice of DFT functional and basis set can influence the accuracy of the predicted spectra, with results showing variations in the calculated energy gap. tsri.or.th These theoretical spectra serve as a powerful tool for assigning experimental absorption bands and understanding the electronic effects of different substituents on the adamantane core.

Simulations of vibrational spectra, including Infrared (IR) and Raman spectra, are typically performed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies of the molecule.

For adamantane derivatives, DFT methods like B3LYP are used to compute vibrational properties. conicet.gov.ar The calculated frequencies are often scaled by an empirical factor to better match experimental results. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental IR and Raman spectroscopy. For example, calculated spectra have been used to understand the red-shift of carbonyl stretching frequencies [ν(CO)] in certain adamantane-carbonyl compounds. conicet.gov.ar

In the analysis of functionalized diamondoids, which are structurally related to adamantanes, DFT computations have been essential in assigning peaks in Raman spectra. researchgate.net These calculations can identify fingerprint regions in the spectra that allow for the quick determination of the type and site of functionalization. researchgate.net The theoretical approach helps distinguish between isomers by predicting how changes in molecular symmetry and structure upon substitution affect the vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectral Properties

Computational chemistry provides powerful tools for the prediction and interpretation of Nuclear Magnetic Resonance (NMR) spectra, offering insights that complement experimental data. The calculation of NMR chemical shifts is predominantly performed using Density Functional Theory (DFT), often paired with methods like the Gauge-Including Atomic Orbital (GIAO) approach to ensure gauge invariance, which is critical for accuracy. tu-braunschweig.decuni.cz These computational techniques determine the isotropic magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For the parent adamantane molecule, its high Td symmetry results in a remarkably simple NMR spectrum. The ¹H NMR spectrum shows two distinct signals, while the ¹³C NMR spectrum also displays only two peaks, corresponding to the bridgehead (methine) and methylene (B1212753) carbons, respectively. wikipedia.org The introduction of an ethyl group at a bridgehead position to form this compound breaks this high symmetry, leading to a more complex and information-rich NMR spectrum.

In this compound, each carbon and proton environment becomes chemically distinct, which would be reflected in a theoretical NMR spectrum calculation. While specific DFT calculations for this compound are not widely published, the expected spectral features can be predicted based on its structure. A computational analysis would yield separate, unique chemical shifts for the ethyl group's methylene and methyl carbons, the four distinct types of bridgehead carbons in the adamantyl cage, and the three different sets of methylene carbons within the cage. The same principle applies to the ¹H spectrum, where protons on the ethyl group and at each position on the adamantane cage would have unique predicted shifts.

The table below outlines the distinct carbon environments in this compound for which computational methods can predict specific chemical shifts.

| Carbon Atom Position | Type | Expected Number of Signals |

| Adamantane C1 | Bridgehead (quaternary, substituted) | 1 |

| Adamantane C3, C5, C7 | Bridgehead (tertiary) | 1 (set of 3 equivalent) |

| Adamantane C2, C8, C9 | Methylene | 1 (set of 3 equivalent) |

| Adamantane C4, C6, C10 | Methylene | 1 (set of 3 equivalent) |

| Ethyl CH₂ | Methylene | 1 |

| Ethyl CH₃ | Methyl | 1 |

This table represents a simplified view based on symmetry; high-field computational analysis may resolve further non-equivalences.

Computational Studies of Adamantane Cations: Fragmentation Dynamics and Internal Conversion

Computational studies on the adamantane cation (C₁₀H₁₆⁺), the core structure of the this compound cation, have provided fundamental insights into its behavior following electronic excitation. Research utilizing ab initio molecular dynamics simulations has shown that upon photoexcitation with near-infrared to ultraviolet photons, the adamantane cation undergoes an extremely rapid process of internal conversion. This non-radiative relaxation from an electronically excited state to the ground electronic state occurs on an ultrafast timescale, typically within 10 to 100 femtoseconds, with the exact time depending on the initial excitation energy.

These simulations reveal that the rapid internal conversion is often followed by fast fragmentation of the molecule. The predominant fragmentation pathway identified in these computational studies is the loss of a single hydrogen atom (H loss). The yield of this ultrafast hydrogen dissociation has been shown to be a function of the photon energy used for the initial excitation. These theoretical findings are crucial for understanding the photostability and reaction dynamics of diamondoids and their cations, which are of interest in fields such as astrochemistry. The behavior of the this compound cation is expected to be dominated by the dynamics of its adamantane core, suggesting it would also undergo similar ultrafast internal conversion and fragmentation processes, with the ethyl substituent potentially introducing additional, competitive fragmentation pathways.

Hirshfeld Surface Analysis and Energy Frameworks in Crystal Structures

Hirshfeld surface analysis is a powerful computational method used to investigate and visualize intermolecular interactions within a crystalline solid. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting three-dimensional Hirshfeld surface can be mapped with various properties, such as dnorm, which color-codes regions based on intermolecular contact distances shorter or longer than the van der Waals radii, highlighting key interactions that stabilize the crystal packing. researchgate.netmdpi.com

While a specific Hirshfeld analysis of this compound is not available in the literature, extensive studies on other adamantane derivatives provide a clear picture of the expected interactions. rsc.orgresearchgate.net Due to the hydrocarbon-rich, bulky, and largely non-polar nature of the adamantane cage, the crystal packing of its derivatives is dominated by a high proportion of weak van der Waals forces.

The primary interactions observed are non-polar H···H contacts, which typically account for the largest portion of the Hirshfeld surface area, often exceeding 70%. mdpi.com Other significant interactions are C···H/H···C contacts. In adamantane derivatives with functional groups capable of hydrogen bonding (e.g., containing N, O, or S atoms), additional specific interactions like C-H···O, C-H···N, or C-H···π are observed, but the H···H contacts remain dominant. researchgate.netmdpi.com

These interactions can be quantified and summarized in a 2D fingerprint plot, which plots the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The table below shows typical contributions of various intermolecular contacts to the total Hirshfeld surface area for adamantane-based crystal structures, as derived from studies on related compounds.

| Intermolecular Contact Type | Typical Contribution to Hirshfeld Surface |

| H···H | > 70% |

| C···H / H···C | 10 - 15% |

| Heteroatom contacts (O···H, N···H, etc.) | Variable (depends on functionalization) |

For this compound, a pure hydrocarbon, a Hirshfeld analysis would be expected to show that its crystal structure is stabilized almost exclusively by H···H and C···H van der Waals interactions, reflecting its non-polar character and the way these bulky molecules efficiently pack in the solid state.

Advanced Material Applications of Adamantane Derivatives, with Emphasis on Ethyladamantanes

Adamantane-Based Polymers and Nanomaterials

Adamantane (B196018) derivatives are utilized as building blocks in the synthesis of polymers and nanomaterials, imparting desirable characteristics such as thermal stability and mechanical strength. The incorporation of the bulky adamantyl group can improve the properties of polymers. wikipedia.org While broad research exists on various adamantane derivatives in polymers, specific data on 1-ethyladamantane's direct role in commercially significant polymers is not extensively detailed in the provided results. However, the principles of using alkyl adamantanes suggest that this compound could be a valuable component in creating advanced polymers. For instance, adamantane-based polymers have potential applications in coatings for touchscreens and in nanotechnology. wikipedia.org

The synthesis of adamantane derivatives, such as ethyl adamantane-1-carboxylate, highlights their role as versatile building blocks for more complex molecules and materials. This derivative, formed from adamantane-1-carboxylic acid and ethanol, can be further modified, suggesting its potential use in creating specialized polymers and nanomaterials. The stability of the adamantane core is a key feature that makes these compounds suitable for applications in materials science, including the development of specialty chemicals and coatings.

Crystal Engineering and Supramolecular Architectures with Adamantane Scaffolds

Crystal engineering focuses on designing and synthesizing crystalline solids with desired properties by controlling the arrangement of molecules. usherbrooke.caub.edu The rigid and predictable geometry of adamantane makes it an excellent scaffold for building complex supramolecular architectures. rsc.org

Self-assembly is a process where components spontaneously organize into ordered structures. tcd.ieipfdd.de Adamantane and its derivatives are ideal candidates for the self-assembly of molecular crystals due to their high symmetry and rigid structure. wikipedia.org The resulting crystals can exhibit unique properties, such as high melting points and stability. researchgate.net The self-assembly process is driven by weak intermolecular interactions, including van der Waals forces. tcd.ie While specific studies detailing the self-assembly of this compound are not prevalent in the search results, the general principles of adamantane chemistry suggest its capability to form ordered crystalline structures.

Hydrogen-Bonded Supramolecules

Adamantane-Type Clusters in Advanced Materials

Adamantane-type clusters, which mimic the adamantane cage structure, have been a subject of growing research interest due to their unique properties and potential applications in advanced materials. nih.govrsc.orgsemanticscholar.org

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and have applications in technologies like laser frequency conversion. rsc.orgamazon.com Research has shown that both organic adamantane derivatives and inorganic adamantane-type clusters can exhibit strong NLO properties, such as second-harmonic generation (SHG). nih.govrsc.org The specific NLO response can be tuned by modifying the elemental composition of the cluster and the nature of the organic substituents. nih.govrsc.org While the provided search results focus more on adamantane-type clusters in general, the principles suggest that the incorporation of specific alkyl groups like ethyl could influence the electronic structure and thus the NLO properties of the resulting materials.

Low-κ materials are dielectrics with a low dielectric constant, which are essential for reducing signal delay and power consumption in modern microelectronics. chemeurope.comelectrochem.org Adamantane-based materials have been investigated for their potential as low-κ dielectrics. First-principles investigations into crystals made of functionalized adamantane molecules have shown that these materials can exhibit low dielectric constants. nih.govresearchgate.net The introduction of porosity into materials is a common strategy to lower the dielectric constant. researchgate.net The cage-like structure of adamantane could potentially be exploited to create materials with inherent microporosity, contributing to low-κ properties. While direct evidence for this compound in low-κ applications is not explicitly detailed, the general properties of functionalized diamondoids suggest a promising avenue for research. nih.gov

Adamantane Scaffolds in Drug Discovery and Medicinal Chemistry Research

Design Principles for Adamantyl-Containing Ligands in Drug Discovery

Influence of Adamantyl Moiety on Pharmacological Properties

The addition of an adamantyl group to a drug molecule can significantly modify its pharmacological properties. nih.gov The lipophilic, or fat-loving, nature of the adamantane (B196018) cage often improves a drug's ability to pass through cell membranes. This characteristic is especially beneficial for medications that target the central nervous system. The adamantane structure can also enhance a drug's metabolic stability by physically blocking areas of the molecule that are vulnerable to breakdown by enzymes, which can extend the drug's presence in the bloodstream. mdpi.com Furthermore, the bulkiness of the adamantane group can lead to better binding and selectivity for its intended receptor by fitting into hydrophobic cavities. researchgate.net

Rigid Scaffold and Precise Positioning of Functional Groups

The adamantane cage provides a stiff and well-defined three-dimensional framework. researchgate.net This rigidity is a significant benefit in drug design because it enables the exact and predictable placement of functional groups in space. nih.gov By attaching different pharmacophoric groups to the adamantane core, medicinal chemists can systematically investigate the chemical space around a biological target to optimize interactions between the ligand and the receptor. The defined geometry of the adamantane scaffold reduces the loss of conformational entropy when it binds to a receptor, which can result in stronger binding affinity. researchgate.net This principle has been effectively used to develop various therapeutic agents where the adamantane unit correctly orients the essential functional groups for the best possible interaction with their biological targets.

Molecular Docking and In Silico Studies of Adamantane Derivatives

Computational techniques, especially molecular docking, are essential for understanding how adamantane-containing compounds interact with their biological targets. nih.gov These computer-based studies offer valuable information on the binding methods and strengths of adamantane derivatives, which helps in the logical design of new and more effective ligands. nih.govnih.gov Docking simulations can forecast how the large adamantane group will fit into the binding pocket of a protein and how its various parts will interact with the nearby amino acid residues. mdpi.com This information is key to refining the ligand's structure to boost its pharmacological effects. For example, docking studies have been used to examine how adamantane derivatives bind to different enzymes and receptors, uncovering important hydrophobic and van der Waals forces that contribute to their inhibitory or modulatory actions. nih.gov

Adamantane in Drug Delivery Systems and Surface Recognition

The distinct characteristics of adamantane also make it a valuable element in building advanced drug delivery systems and for use in surface recognition applications. pensoft.netnih.gov Its capacity to create stable host-guest complexes and serve as a foundation for larger self-assembling structures is particularly noteworthy. mdpi.commdpi.com

Adamantane as a Building Block in Dendrimers

Dendrimers are highly branched, uniformly sized macromolecules with a precisely defined three-dimensional structure, which makes them promising for drug delivery. pensoft.net Adamantane can be integrated into the structure of dendrimers, often on the outer surface, to alter their properties. mdpi.comineosopen.org The lipophilic quality of the adamantane units can improve the encapsulation of hydrophobic drugs within the dendrimer's structure. ineosopen.org Moreover, dendrimers with adamantane attached can show specific interactions with biological surfaces, which could lead to targeted drug delivery. mdpi.com

Q & A

Q. What are the established methods for synthesizing 1-ethyladamantane, and how do reaction conditions influence product yield?

-

Methodological Answer : this compound is synthesized via free-radical alkylation of adamantane with ethylene. Key parameters include initial ethylene pressure (10–20 kg/cm²), reaction temperature (~150°C), and the use of di-tert-butyl peroxide (DTBP) as an initiator. For example, at 10 kg/cm², the molar ratio of this compound to other alkylated products (e.g., 1-n-butyladamantane) is 23:17:1, with near-quantitative yields based on consumed adamantane . Alternative methods involve solid acid catalysts (e.g., silica-alumina or zeolites) at 230–270°C, which also enable rearrangement to 1,3-dimethyladamantane, requiring careful control of hydrogen chloride co-catalysts to optimize selectivity .

-

Key Data :

| Ethylene Pressure (kg/cm²) | This compound Yield (g) | Major Byproducts (g) |

|---|---|---|

| 10 | 1.18 | 0.58 (1-n-butyl) |

| 20 | 0.25 | 0.51 (1-n-hexyl) |

| From Table III, |

Q. How can researchers characterize the physicochemical properties of this compound for fuel applications?

- Methodological Answer : Density, viscosity, refractive index, and surface tension measurements in binary systems (e.g., with 1-heptanol or cyclohexylmethanol) provide insights into molecular interactions. Excess molar volumes () and viscosity deviations () are calculated using experimental data and fitted to Redlich–Kister equations. For instance, this compound exhibits nonideal behavior in mixtures, with values indicating weak dispersive interactions, critical for optimizing high energy-density hydrocarbon fuels .

Q. What thermodynamic data are available for this compound, and how are they validated?

Q. How do catalytic mechanisms differ between free-radical and acid-catalyzed alkylation routes for this compound synthesis?

- Methodological Answer : Free-radical pathways (DTBP-initiated) favor ethylene insertion via chain propagation, while acid-catalyzed routes (e.g., zeolites) involve carbocation intermediates. The latter often lead to rearrangements (e.g., this compound → 1,3-dimethyladamantane) due to hydride shifts. Advanced characterization (e.g., GC-MS tracking of intermediates ) and kinetic isotope effects can resolve mechanistic pathways. Contradictions in yield data (e.g., higher ethylene pressure reducing this compound selectivity) may stem from competing oligomerization or steric effects .

Q. What analytical strategies resolve contradictions in alkylation yield data under varying ethylene pressures?

- Methodological Answer : At 10 kg/cm², this compound dominates (molar ratio 23:17:1 for ethyl:butyl:hexyl derivatives), but at 20 kg/cm², selectivity shifts to 6.5:7.4:1. This suggests pressure-dependent transition states or steric hindrance limiting further alkylation. Researchers should employ time-resolved GC-MS and DFT calculations to model transition states and validate hypotheses .

Q. How can molecular interactions in this compound mixtures inform fuel formulation?

- Methodological Answer : Excess molar volume () and surface tension deviations () in binary systems reveal solute-solvent interactions. For example, negative values in this compound/1-heptanol mixtures indicate partial ordering due to hydrogen bonding, while positive in cyclohexylmethanol systems suggest steric repulsion. These insights guide composition optimization for fuel additives to balance energy density and flow properties .

Methodological Best Practices

- Data Validation : Cross-reference experimental yields with certified reference materials (e.g., CAS 770-69-4 ) and replicate syntheses under controlled conditions .

- Contradiction Analysis : Use error propagation models and sensitivity analyses to assess variables like catalyst deactivation or impurity effects .

- Ethics & Reproducibility : Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for detailed experimental protocols and raw data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.